5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Description
This compound features a complex tricyclic framework comprising an 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one core substituted with a 5-bromo-3-ethoxy-2-hydroxyphenyl group at position 5 and a methyl group at position 11. The methyl group enhances lipophilicity and may modulate metabolic stability.
Properties
Molecular Formula |
C18H20BrN3O3S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H20BrN3O3S/c1-3-25-12-7-9(19)6-11(15(12)23)16-20-17(24)14-10-4-5-22(2)8-13(10)26-18(14)21-16/h6-7,16,21,23H,3-5,8H2,1-2H3,(H,20,24) |
InChI Key |
ROLNREIMXREQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.
Formation of the Tricyclic System: This step involves cyclization reactions that form the tricyclic core. This can be achieved through a series of condensation and cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and bases such as triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NaOMe, KCN, Grignard reagents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one demonstrate promising antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activity .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Analogous compounds have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results have indicated that certain derivatives can induce apoptosis in these cell lines, highlighting their potential as anticancer agents . The mechanism of action often involves the disruption of cellular processes leading to programmed cell death.
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. Such studies have been conducted on similar compounds to predict binding affinities and elucidate mechanisms of action against specific receptors or enzymes involved in disease pathways . These insights can guide further modifications to enhance efficacy and selectivity.
Case Study 1: Antimicrobial Screening
A study involving synthesized derivatives of similar structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified through a series of in vitro assays that measured inhibition zones and minimum inhibitory concentrations (MICs) .
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives were tested against several cancer cell lines using the Sulforhodamine B (SRB) assay. Compounds exhibiting IC50 values below 10 µM were considered highly active. Notably, certain derivatives demonstrated better activity than standard chemotherapy agents like cisplatin .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 15 | |
| Compound B | Anticancer | MCF-7 | 8 | |
| Compound C | Antimicrobial | S. aureus | 20 | |
| Compound D | Anticancer | HCT116 | 5 |
Table 2: Docking Results for Similar Compounds
Mechanism of Action
The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups and heteroatoms suggests it could engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Research Findings and Hypotheses
Pharmacological Potential
- Bromine’s Role : Brominated aromatics are common in kinase inhibitors (e.g., dasatinib analogs). The bromine in the target compound may enhance target selectivity .
- Ethoxy Group : This substituent could improve oral bioavailability by reducing first-pass metabolism compared to hydroxylated analogs .
Biological Activity
The compound 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex tricyclic structure with potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 373.5 g/mol. The IUPAC name reflects its intricate structure, which includes a bromine atom and various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
| InChI | InChI=1S/C19H23N3O3S/c1-3... |
Synthesis
The synthesis of this compound typically involves multiple steps including cyclization reactions that form the tricyclic core. Common methods utilize organic solvents and catalysts under controlled temperatures to optimize yield and purity .
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This mechanism is crucial for developing treatments for inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may act as an antitumor agent by inducing apoptosis in cancer cells. The interaction with specific molecular targets involved in cell cycle regulation has been proposed as a mechanism for its antitumor effects .
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : There is potential for interaction with DNA or RNA, influencing gene expression related to tumor growth and immune response.
Case Studies
Several case studies have highlighted the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
